molecular formula C25H27N5 B2867207 2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890620-95-8

2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2867207
CAS RN: 890620-95-8
M. Wt: 397.526
InChI Key: WAMQIQXUJSKJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” are not explicitly mentioned in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” are not explicitly mentioned in the literature .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of pharmaceuticals, particularly as a potential genotoxic impurity in the production of sildenafil citrate, a medication used for erectile dysfunction and hypertension . Its identification and characterization are crucial for ensuring the safety and efficacy of the drug.

Acetylcholinesterase Inhibition

Derivatives of this compound have been explored as acetylcholinesterase inhibitors (AChEIs), which are significant in the treatment of Alzheimer’s disease (AD) . These inhibitors can potentially improve cognitive functions by increasing the levels of acetylcholine in the brain.

Molecular Docking Studies

Molecular docking studies of this compound can provide insights into its binding affinities and interactions with various biological targets. This is essential for drug design and the development of new therapeutics .

Kinetic Studies

Kinetic studies involving this compound help in determining its mechanism of action as an inhibitor. This information is vital for predicting its behavior in biological systems and optimizing its therapeutic potential .

Lead Compound Development

Due to its selective inhibitory activity, this compound serves as a lead compound in drug development. It can be modified and optimized to enhance its efficacy and selectivity for specific biological targets .

Safety and Regulatory Compliance

The compound is also important in the context of safety and regulatory compliance. Its study helps in adhering to International Conference on Harmonization (ICH) guidelines, which mandate the identification and characterization of impurities in pharmaceuticals .

Chemical Synthesis and Characterization

Lastly, the compound is involved in the chemical synthesis and characterization processes. Techniques like LCMS, NMR, and FT-IR are used to synthesize and characterize it, which is beneficial for the pharmaceutical industry .

Future Directions

The future directions for research on “2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” are not explicitly mentioned in the literature .

properties

IUPAC Name

2-ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-3-22-24(20-10-6-4-7-11-20)25-26-19(2)18-23(30(25)27-22)29-16-14-28(15-17-29)21-12-8-5-9-13-21/h4-13,18H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMQIQXUJSKJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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